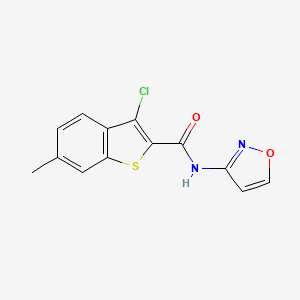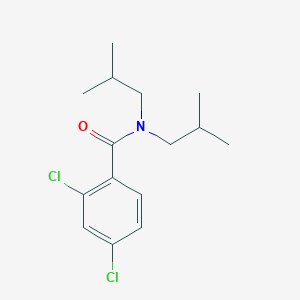![molecular formula C18H13FN2O2S B4713584 N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4713584.png)
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a protein that plays a key role in the development and growth of cancer cells.
Mécanisme D'action
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide works by selectively inhibiting the activity of BTK, a protein that plays a key role in the development and growth of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases, which are involved in the signaling pathways that regulate cell growth, differentiation, and survival. By blocking the activity of BTK, this compound prevents the activation of downstream signaling pathways that are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical models of cancer, with minimal toxicity to normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has several advantages as a tool for studying cancer biology and developing new cancer therapies. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. This compound also has minimal toxicity to normal cells, which makes it a promising candidate for further development as a cancer therapy.
However, there are also some limitations to using this compound in lab experiments. One limitation is that it is a small molecule inhibitor, which may have limited efficacy in treating solid tumors. Another limitation is that it may have off-target effects on other proteins, which could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the development of N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide as a cancer therapy. One direction is to further optimize its properties, such as its pharmacokinetics and pharmacodynamics, to improve its efficacy and safety. Another direction is to explore its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity. Finally, there is a need for further research to elucidate the mechanisms of action of this compound and to identify biomarkers that can predict its efficacy in different types of cancer.
Applications De Recherche Scientifique
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been tested in various types of cancer, including lymphoma, leukemia, and multiple myeloma.
Propriétés
IUPAC Name |
N-[2-[(4-fluorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-12-7-9-13(10-8-12)20-17(22)14-4-1-2-5-15(14)21-18(23)16-6-3-11-24-16/h1-11H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSOQODCCKWVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methoxy-5-methyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4713504.png)
![2,3,4,5,6-pentafluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4713506.png)

![N-[2-(difluoromethoxy)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4713515.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4713517.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4713524.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4713532.png)
![3-{[(6-methoxy-6-oxohexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4713541.png)
![ethyl 4-({[2-(5-chloro-2-methoxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4713547.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4713553.png)
![2-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4713569.png)
![5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4713572.png)
![4-{3-[2-(4-chlorophenyl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzamide](/img/structure/B4713593.png)